Phenyl 1-thio-beta-D-galactopyranoside Phenyl 1-thio-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 16758-34-2
VCID: VC0028560
InChI: InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1
SMILES: C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H16O5S
Molecular Weight: 272.32 g/mol

Phenyl 1-thio-beta-D-galactopyranoside

CAS No.: 16758-34-2

Reference Standards

VCID: VC0028560

Molecular Formula: C12H16O5S

Molecular Weight: 272.32 g/mol

Phenyl 1-thio-beta-D-galactopyranoside - 16758-34-2

CAS No. 16758-34-2
Product Name Phenyl 1-thio-beta-D-galactopyranoside
Molecular Formula C12H16O5S
Molecular Weight 272.32 g/mol
IUPAC Name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1
Standard InChIKey OVLYAISOYPJBLU-IIRVCBMXSA-N
Isomeric SMILES C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Synonyms Phenyl 1-Thio-β-D-galactopyranoside; Ph-thio-β-D-Gal
PubChem Compound 2802071
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator